An In-depth Technical Guide to 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one (CAS: 88820-44-4)
An In-depth Technical Guide to 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one (CAS: 88820-44-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one is a heterocyclic small molecule that has demonstrated significant potential as both an anticancer and anti-inflammatory agent in preclinical studies. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and detailed summaries of its biological activities. The document includes in-depth experimental protocols for key biological assays and visual representations of its mechanistic pathways to support further research and development.
Chemical and Physical Properties
While comprehensive experimental data for 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one is not extensively available in public literature, the following table summarizes its basic identifiers and computed physicochemical properties.
| Property | Value | Source |
| CAS Number | 88820-44-4 | [1] |
| Molecular Formula | C₇H₄ClN₃O | [1] |
| Molecular Weight | 181.58 g/mol | [1] |
| Purity | Typically available at ≥95% | [1] |
| MDL Number | MFCD11042743 | [1] |
Synthesis
The precise, peer-reviewed synthesis of 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one is not explicitly detailed in the primary literature evaluating its biological activity. However, based on established synthetic methodologies for related pyrimido[1,2-b]pyridazine structures, a representative synthetic protocol is proposed below. This method involves the cyclocondensation of a suitable amino-pyridazine with a three-carbon synthon.
Representative Synthesis Protocol:
A plausible synthetic route would involve the reaction of 6-chloropyridazin-3-amine with a suitable propiolate derivative, followed by cyclization.
This is a proposed synthetic scheme based on general chemical principles for the formation of the pyrimido[1,2-b]pyridazine core. The actual synthesis may require optimization of reagents, solvents, and reaction conditions.
Biological Activity and Mechanism of Action
Recent studies have highlighted the dual anticancer and anti-inflammatory properties of 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one, referred to as "Compound 1" in key literature.
Anticancer Activity
The compound has demonstrated significant cytotoxic effects against human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines.
Table of Anticancer Activity:
| Cell Line | IC₅₀ (µM) |
| HCT-116 | 49.35 ± 2.685 |
| MCF-7 | 69.32 ± 3.186 |
Data sourced from Zeiz A, et al. (2023).
The anticancer mechanism involves the induction of apoptosis through the modulation of key regulatory proteins. The compound leads to an increase in the expression of the pro-apoptotic proteins p53 and Bax, while simultaneously decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio promotes programmed cell death. Furthermore, cell cycle analysis has revealed that this compound arrests the cell cycle in the G0/G1 phase.
Anticancer Signaling Pathway:
Caption: Proposed anticancer signaling pathway.
Anti-inflammatory Activity
The compound has also shown potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Table of Anti-inflammatory Activity:
| Assay | IC₅₀ (µM) |
| Nitric Oxide (NO) Production | 29.94 ± 2.24 |
Data sourced from Zeiz A, et al. (2023).
The anti-inflammatory mechanism is associated with the downregulation of cyclooxygenase-2 (COX-2) expression.
Anti-inflammatory Signaling Pathway:
Caption: Proposed anti-inflammatory signaling pathway.
Experimental Protocols
The following are detailed protocols for the key biological assays used to characterize the activity of 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one.
Experimental Workflow Diagram:
Caption: Overview of the experimental workflow.
MTT Cell Viability Assay
This assay determines the cytotoxic effect of the compound on cancer cell lines.
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Cell Seeding: Seed HCT-116 or MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
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Compound Treatment: Treat the cells with various concentrations of 7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one (e.g., 0.1 to 100 µM) and incubate for 48 hours. Include a vehicle control (e.g., DMSO).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis
This technique is used to measure the levels of specific proteins involved in apoptosis.
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Cell Lysis: Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer containing protease inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Separate 30-50 µg of protein from each sample on a 12% SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Densitometry Analysis: Quantify the band intensities relative to the loading control.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitrite, a stable metabolite of NO, in cell culture supernatant.
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Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
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Compound and LPS Treatment: Pre-treat the cells with various concentrations of the compound for 1 hour, then stimulate with 1 µg/mL of LPS for 24 hours.
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Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
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Griess Reaction: Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.
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Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.
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Absorbance Measurement: Measure the absorbance at 540 nm.
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Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Conclusion
7-chloro-2H-pyrimido[1,2-b]pyridazin-2-one has emerged as a promising lead compound with dual anticancer and anti-inflammatory activities. Its ability to induce apoptosis in cancer cells and inhibit key inflammatory mediators warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers to explore its therapeutic potential and advance its development as a novel drug candidate.
